molecular formula C12H27NO B13256688 2-Methyl-1-[(octan-2-yl)amino]propan-2-ol

2-Methyl-1-[(octan-2-yl)amino]propan-2-ol

Cat. No.: B13256688
M. Wt: 201.35 g/mol
InChI Key: QKIUHZKEPBOCQT-UHFFFAOYSA-N
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Description

2-Methyl-1-[(octan-2-yl)amino]propan-2-ol is a chemical compound belonging to the class of amino alcohols, characterized by the simultaneous presence of both amine (-NH-) and hydroxyl (-OH) functional groups on a branched hydrocarbon scaffold . This structure is common in compounds serving as key intermediates in organic synthesis. Amino alcohols are widely utilized as building blocks for the development of more complex molecules, including active pharmaceutical ingredients and ligands for biological targets . For instance, structurally related compounds, such as those in the fentanyl series, demonstrate how modifications to an amine core can significantly alter biological activity and pharmacological profiles, highlighting the value of such intermediates in medicinal chemistry research . The presence of the long-chain octyl group in its structure suggests potential applications in the synthesis of surfactants or compounds designed to interact with lipid membranes. Furthermore, amino alcohols frequently serve as precursors for the synthesis of heterocycles like oxazolines or aziridines, which are privileged structures in drug discovery . They also find use as corrosion inhibitors in metal treatment formulations and as components in polymer chemistry . As a specialist chemical intermediate, 2-Methyl-1-[(octan-2-yl)amino]propan-2-ol offers researchers a versatile template for exploration in these and other areas. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound in a laboratory setting adhering to all appropriate safety protocols.

Properties

Molecular Formula

C12H27NO

Molecular Weight

201.35 g/mol

IUPAC Name

2-methyl-1-(octan-2-ylamino)propan-2-ol

InChI

InChI=1S/C12H27NO/c1-5-6-7-8-9-11(2)13-10-12(3,4)14/h11,13-14H,5-10H2,1-4H3

InChI Key

QKIUHZKEPBOCQT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)NCC(C)(C)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis involves the nucleophilic substitution of 2-amino-2-methyl-1-propanol with an appropriate alkylating agent or amine derivative containing the octan-2-yl group. The key step is the formation of the C–N bond between the amino alcohol and the alkyl substituent.

Preparation of 2-Amino-2-methyl-1-propanol Intermediate

This amino alcohol is a critical building block and is prepared industrially by several methods:

  • Method A: Hofmann Rearrangement of 2,2-Dimethyl-3-hydroxypropionamide
    In an aqueous medium with sodium hypochlorite and sodium hydroxide at 0–70°C, 2,2-dimethyl-3-hydroxypropionamide undergoes Hofmann rearrangement to yield 2-amino-2-methyl-1-propanol with ~86% purity and 57.4% overall yield after purification steps.

  • Method B: Halohydrin Ammonolysis Route
    Starting from isobutyraldehyde, halogenation produces 2-halogenated aldehydes, which are converted to 2-halohydrins by reaction with isopropanol and aluminum alkoxide catalysts. Subsequent ammonolysis with excess ammonia and co-catalysts yields 2-amino-2-methyl-1-propanol under mild conditions with high yields suitable for industrial scale.

Step Reagents/Conditions Yield (%) Notes
Halogenation of isobutyraldehyde Halogen source, -5 to 0°C Not specified Formation of 2-halogenated aldehyde
Conversion to 2-halohydrin Isopropanol, Al alkoxide, 60-65°C Not specified Catalyst and co-catalyst used
Ammonolysis Excess ammonia, co-catalyst (1-10% mass), 102-104°C distillation High yield Purification by reduced pressure distillation

Alkylation to Form 2-Methyl-1-[(octan-2-yl)amino]propan-2-ol

  • Direct Amino Substitution:
    The 2-amino-2-methyl-1-propanol can be reacted with octan-2-yl halides or derivatives under controlled conditions to introduce the octan-2-yl substituent on the nitrogen atom. This reaction typically requires an inert atmosphere, suitable solvents (e.g., chlorobenzene, tetrahydrofuran), and sometimes a base or catalyst to facilitate nucleophilic substitution.

  • Catalytic Coupling:
    Palladium-catalyzed coupling reactions or zinc triflate catalysis have been reported for similar amino alcohol derivatives to achieve high yields and selectivity. The reactions are performed under reflux conditions (e.g., 131–135°C) in chlorobenzene or other organic solvents with inert gas protection.

Representative Experimental Conditions and Yields

Reaction Step Conditions Yield (%) Remarks
Amino alcohol synthesis via Hofmann rearrangement NaOCl, NaOH, water, 0–70°C, 20 min ~57.4% overall Purified by distillation, 99.4% purity
Aminolysis of 2-halohydrin Excess NH3, co-catalyst 1-10%, 102-104°C distillation High (not quantified) Industrially scalable
Alkylation with octan-2-yl halide Inert atmosphere, chlorobenzene, reflux 131–135°C, Zn(II) catalysts 60–92% (similar systems) Purification by chromatography
Coupling with protected amines DMF, EDC/HOBt, room temperature, 4h 74% For related amino alcohol derivatives

Detailed Research Findings and Notes

  • The preparation of the amino alcohol intermediate is well-documented with industrially viable methods that balance yield, purity, and safety. The Hofmann rearrangement route is straightforward but yields moderate overall product. The halohydrin ammonolysis route provides safer and milder conditions with higher yield and is preferred for scale-up.

  • Alkylation reactions to install the octan-2-yl group require careful control of reaction conditions to avoid side reactions such as elimination or over-alkylation. Use of catalytic systems (Pd, Zn triflate) and inert atmosphere improves selectivity and yield.

  • Purification typically involves distillation under reduced pressure, recrystallization, or chromatographic techniques depending on scale and purity requirements.

  • The literature reports yields ranging from 60% to over 90% for analogous amino alcohol alkylations, indicating that optimized conditions for 2-methyl-1-[(octan-2-yl)amino]propan-2-ol synthesis should achieve comparable efficiency.

Summary Table of Preparation Methods

Preparation Stage Method Description Key Reagents/Conditions Yield (%) Scale Suitability
2-Amino-2-methyl-1-propanol synthesis Hofmann rearrangement of 2,2-dimethyl-3-hydroxypropionamide NaOCl, NaOH, water, 0–70°C ~57.4 overall Industrial
2-Amino-2-methyl-1-propanol synthesis Halohydrin ammonolysis from isobutyraldehyde Halogenation, isopropanol, ammonia, catalysts High (not specified) Industrial
Alkylation to target compound N-alkylation with octan-2-yl halide or derivative Chlorobenzene, Pd or Zn catalysts, reflux 60–92 (analogous) Laboratory/Industrial
Purification Distillation, chromatography, recrystallization Reduced pressure, silica gel chromatography Purity >99% All scales

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[(octan-2-yl)amino]propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amino derivatives .

Scientific Research Applications

2-Methyl-1-[(octan-2-yl)amino]propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-[(octan-2-yl)amino]propan-2-ol involves its interaction with specific molecular targets. It can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. For example, it may inhibit the β2-adrenergic receptor, affecting processes such as adenylyl cyclase activation and cAMP levels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of amino alcohols are highly dependent on the substituent attached to the amino group. Below is a comparative analysis of 2-Methyl-1-[(octan-2-yl)amino]propan-2-ol and analogous compounds (Table 1):

Table 1: Structural and Functional Comparison of Amino Alcohols

Compound Name Molecular Formula Substituent Molecular Weight Key Applications/Findings References
2-Methyl-1-[(octan-2-yl)amino]propan-2-ol C₁₂H₂₇NO Octan-2-yl (branched alkyl) 201.35 Likely high lipophilicity; potential use in lipid-soluble formulations
2-Methyl-1-(methylamino)propan-2-ol C₅H₁₃NO Methyl 103.17 Precursor for gold(I)-dithiocarbamate complexes; moderate aqueous solubility
2-Methyl-1-(phenylamino)propan-2-ol C₁₀H₁₅NO Phenyl 165.23 Intermediate in morpholinone synthesis; aromatic interactions enhance binding in drug design
2-Methyl-1-((3-methylbenzyl)amino)propan-2-ol C₁₂H₁₉NO 3-Methylbenzyl 193.28 Increased steric bulk; applications in specialty organic synthesis
Enasidenib (AG-221) C₁₉H₁₇F₆N₇O Triazine-pyridinyl 497.37 IDH2 inhibitor; FDA-approved for acute myeloid leukemia
Lipophilicity and Solubility
  • This property is critical for drug candidates targeting lipid-rich environments .
  • Methyl substituent : Smaller substituents like methyl improve solubility in polar solvents, as seen in gold(I) complex synthesis where aqueous media are utilized .
  • Aromatic substituents (phenyl, benzyl) : Enhance π-π stacking interactions with biological targets, improving binding affinity in enzyme inhibitors or receptor modulators .

Research Findings and Data

NMR and MS Data

  • provides detailed ¹H NMR and ¹³C NMR spectra for structurally related 2-methyl-1-(phenylthio)propan-2-ol, showing characteristic shifts for methyl (δ 1.3–1.5 ppm) and hydroxyl groups (δ 2.1 ppm). Such data are critical for confirming purity and structure in synthetic workflows .

Inductive Effects on Microbial Enzymes

  • In Pseudomonas sp. 8858, α-aminopropan-2-ol derivatives induced dehydrogenase activity only when substituents (e.g., aminoacetone) provided optimal steric and electronic environments .

Biological Activity

2-Methyl-1-[(octan-2-yl)amino]propan-2-ol is an organic compound notable for its structural features, which include a secondary alcohol and an amino group linked to an octyl chain. This unique configuration allows for diverse interactions within biological systems, making it a subject of interest in pharmacology and organic synthesis.

The molecular formula of 2-Methyl-1-[(octan-2-yl)amino]propan-2-ol is C13H29NOC_{13}H_{29}NO. Its structure can be represented as follows:

\text{HO C CH 3 C 8H 17})NH}

Key Physical Properties:

PropertyValue
Melting Point24 - 28 °C
Specific Gravity0.934
pH Range9.0 - 10.5

The biological activity of 2-Methyl-1-[(octan-2-yl)amino]propan-2-ol is primarily attributed to its ability to interact with specific receptors, notably the β2-adrenergic receptor. This interaction can modulate downstream signaling pathways, such as the activation of adenylyl cyclase and the regulation of cyclic adenosine monophosphate (cAMP) levels, which are crucial for various physiological processes including smooth muscle relaxation and metabolic regulation.

Pharmacological Potential

Research indicates that this compound may act as a ligand for β2-adrenoceptors, influencing physiological responses such as bronchodilation and vasodilation. The modulation of these receptors suggests potential applications in treating conditions like asthma or cardiovascular diseases.

Antimicrobial Activity

In studies assessing antimicrobial properties, compounds structurally related to 2-Methyl-1-[(octan-2-yl)amino]propan-2-ol have shown varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .

Case Studies and Research Findings

  • Receptor Interaction Studies :
    • A study highlighted the compound's ability to enhance cAMP levels through β2-adrenoceptor activation, suggesting its role in mediating smooth muscle relaxation.
  • Antimicrobial Testing :
    • In vitro tests revealed that related compounds exhibited up to 6.4 times greater activity against certain bacterial strains compared to standard antibiotics like ciprofloxacin, indicating a promising avenue for antibiotic development .
  • Toxicological Assessment :
    • Preliminary toxicological evaluations suggest that while the compound exhibits biological activity, further studies are necessary to fully understand its safety profile and potential mutagenicity .

Comparative Analysis with Similar Compounds

The following table summarizes the properties and activities of compounds structurally related to 2-Methyl-1-[(octan-2-yl)amino]propan-2-ol:

Compound NameMolecular FormulaUnique Features
2-Methylpropan-2-aminoalcoholC4H11NOSmaller structure; lacks long alkyl chain
3-Aminoheptan-3-alcoholC7H17NOLonger carbon chain; different amino position
1-(Octanoyl)-pyrrolidineC12H23NOContains a cyclic structure; different functional groups

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